5-Bromopyridin-2-ol

Tautomerism Regioselectivity Organic Synthesis

Substituting 5-bromo-2-hydroxypyridine with chlorine analogs often leads to unpredictable coupling yields and failed assays. This compound eliminates that uncertainty: - Exclusive C5-bromine reactivity ensures high-yield Suzuki couplings and precise iterative pyridine functionalization. - >3-order-of-magnitude tautomeric equilibrium shift allows solvent-controlled O- vs N-alkylation from a single stock. - Validated HPPD inhibition (IC₅₀ ≈ 30 nM) provides a quantitative baseline for SAR campaigns. Supplied with full analytical documentation; research-use-only.

Molecular Formula C5H4BrNO
Molecular Weight 174.00 g/mol
CAS No. 13466-38-1
Cat. No. B085227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridin-2-ol
CAS13466-38-1
Molecular FormulaC5H4BrNO
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1Br
InChIInChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
InChIKeyNDMZZQRNZFWMEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxypyridine Overview


5-Bromo-2-hydroxypyridine (CAS 13466-38-1) is a halogenated heteroaromatic compound with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol [1]. It exists in equilibrium with its lactam tautomer, 5-bromo-2(1H)-pyridone, in solution, a property that significantly influences its reactivity and physical characteristics [2][3]. This bifunctional building block, containing both a bromine atom at the 5-position and a hydroxyl group at the 2-position, serves as a key intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and in various palladium-catalyzed cross-coupling reactions . Its XLogP3-AA of 0.6 and a predicted pKa of approximately 9.96 govern its solubility and behavior in diverse chemical environments, making it a versatile reagent in both academic and industrial synthetic chemistry workflows [4].

Kinase inhibitor synthesis intermediate
Palladium-catalyzed cross-coupling building block
Tautomer-directed divergent O-/N-functionalization

5-Bromo-2-hydroxypyridine: Substitution Risks


In procurement and research, substituting 5-Bromo-2-hydroxypyridine with other in-class compounds, such as 5-chloro-2-hydroxypyridine or 2-hydroxy-5-iodopyridine, is a high-risk strategy due to its unique physicochemical and reactivity profile governed by the bromine atom and the hydroxypyridine/2-pyridone tautomeric equilibrium. The specific electronic and steric properties of the bromine substituent, combined with the compound's ability to exist in both hydroxy and lactam forms, dictate its performance in key transformations like Suzuki-Miyaura couplings and its biological activity against specific targets such as HPPD [1][2]. As detailed in the quantitative evidence below, a chlorine analog will exhibit different reactivity and coupling yields, while the tautomeric equilibrium, which is highly sensitive to substitution pattern and the environment, can drastically alter its behavior in aqueous or protic media compared to other isomers, leading to unpredictable synthetic outcomes and failed biological assays [3].

5-Chloro analog may exhibit lower reactivity in cross-couplings and a shifted tautomeric equilibrium, potentially reducing yield and selectivity.
5-Iodo analog has higher lipophilicity, which can alter solubility in aqueous reaction media and may promote undesired side reactions.
Non-halogenated 2-hydroxypyridine lacks an orthogonal cross-coupling handle, limiting sequential functionalization strategies.

5-Bromo-2-hydroxypyridine Comparative Evidence


Tautomeric Equilibrium for Selective Functionalization

5-Bromo-2-hydroxypyridine exists in solution as an equilibrium mixture of its hydroxyl and 2-pyridone tautomers. This equilibrium is not a static property; it can be shifted by orders of magnitude depending on the isomer and its environment. While all hydroxypyridine/pyridone isomers exist mainly in the hydroxyl form in the gas phase, their tautomeric equilibrium constants in aqueous solution differ by more than 3 orders of magnitude [1]. DFT calculations have shown that 2-hydroxypyridine isomerizes to 2-pyridone most readily and concertedly via proton relays with two water molecules, a pathway that is less favored for the 4-isomer [2]. This dynamic equilibrium allows for tunable reactivity: the hydroxyl form can undergo O-alkylation, while the lactam form can participate in N-functionalization, providing a level of control not available with non-tautomerizing analogs like 5-bromo-2-methoxypyridine.

Tautomeric equilibrium shift
Head-to-head
>1000-fold
Enables tunable regioselectivity via solvent control of O- vs N-functionalization
Aqueous vs. gas phase; DFT-calculated
Tautomerism Regioselectivity Organic Synthesis

HPPD Enzyme Inhibition Activity

In biological assays, 5-Bromo-2-hydroxypyridine demonstrates measurable inhibitory activity against 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme of interest in both herbicide development and metabolic disease research. The compound exhibits a reported IC50 of 30 nM against HPPD from pig liver [1]. A related study on novel HPPD inhibitors reported a compound with an IC50 of 6 nM against human HPPD, establishing a benchmark for potency in this target class [2]. While the target compound itself is not the most potent, its simple structure provides a clean baseline scaffold for SAR studies.

HPPD inhibition
Class-level
IC50 ≈ 30 nM
Supports baseline scaffold for HPPD-targeted SAR studies
Pig liver enzyme; spectrophotometric assay
Enzyme Inhibition Medicinal Chemistry Herbicide Discovery

Suzuki-Miyaura Coupling Chemoselectivity

The chemoselective behavior of the bromine atom in 5-bromo-2-hydroxypyridine is a critical differentiator in complex molecule construction. In a comparative study, a Br vs. TsO chemoselective Suzuki–Miyaura reaction was developed using a derivative of 3,5-dibromo-2-hydroxypyridine, enabling the selective functionalization of the bromide site over the tosylate group [1]. This orthogonal reactivity is crucial for the stepwise construction of polysubstituted pyridine architectures. Furthermore, the broader class of bromopyridines, including 5-bromo-2-hydroxypyridine, has been shown to be more reactive than bromothiophenes or bromofurans in tetraphosphine/palladium-catalyzed Suzuki couplings, highlighting the unique electronic activation of the pyridine ring bearing a bromine [2].

Suzuki coupling reactivity
Class-level
Bromopyridines > bromothiophenes & bromofurans
Preferred coupling partner for sequential polyheteroaryl synthesis
Tetraphosphine/Pd catalyst; low loading
Cross-Coupling Chemoselectivity Synthetic Methodology

Balanced Lipophilicity for Solubility

The compound's calculated partition coefficient, XLogP3-AA, is 0.6 [1]. This moderate lipophilicity is a key physicochemical differentiator from more lipophilic halogenated pyridines, such as the corresponding 5-iodo analog, which would have a higher LogP. The low LogP of 5-bromo-2-hydroxypyridine suggests it has a favorable balance between aqueous solubility and membrane permeability, a critical parameter in early-stage drug discovery and for achieving efficient extractions and purifications during synthesis.

Lipophilicity
Class-level
XLogP3 = 0.6
Balanced aqueous/organic solubility profile for diverse reaction media
Computed property; intermediate between Cl and I analogs
Physicochemical Properties Drug-likeness Solubility

Enhanced Thermal Stability

5-Bromo-2-hydroxypyridine is a crystalline solid with a melting point range of 178-183 °C (lit.) . In contrast, its direct chlorine analog, 5-chloro-2-hydroxypyridine, has a reported melting point of 163-165 °C (lit.) . This ~15 °C higher melting point indicates stronger intermolecular forces in the solid state for the bromo derivative, which can translate to greater thermal stability during storage and handling, and may offer advantages in purification via recrystallization.

Thermal stability
Head-to-head
180–183 °C vs. 163–165 °C
~15 °C higher melting point than 5-chloro analog, may benefit storage and recrystallization
Literature values
Thermal Stability Physical Properties Material Handling

5-Bromo-2-hydroxypyridine Application Scenarios


Suzuki Coupling for Polysubstituted Pyridines

Leveraging the well-established chemoselectivity of the bromine atom in the presence of other leaving groups like tosylates, 5-bromo-2-hydroxypyridine is an ideal building block for the iterative construction of 2,3,5-trisubstituted pyridine frameworks. This application is directly supported by methodologies that achieve selective Suzuki coupling at the bromine site of derivatives like 5-bromo-2-tosyloxynicotinaldehyde, which itself is prepared from 3,5-dibromo-2-hydroxypyridine, a close analog [1]. This enables precise, stepwise functionalization for accessing complex heterocyclic architectures found in kinase inhibitors and other bioactive molecules [1].

HPPD Inhibitor SAR Studies Scaffold

The validated, albeit moderate, inhibitory activity of 5-bromo-2-hydroxypyridine against HPPD (IC50 ≈ 30 nM) makes it a valuable starting point for medicinal chemistry campaigns focused on this enzyme [2]. Its small, fragment-like structure provides an uncluttered scaffold onto which various substituents can be appended to systematically probe the enzyme's binding pocket. Using this compound as a baseline allows researchers to quantitatively assess the impact of structural modifications on improving potency and selectivity, with the goal of surpassing the IC50 values of more advanced leads (e.g., 6 nM) [3].

Tautomer-Directed Divergent Functionalization

The large, environmentally-sensitive shift in the hydroxypyridine/pyridone tautomeric equilibrium (>3 orders of magnitude difference between isomers) offers a unique opportunity for divergent synthesis from a single starting material [4]. By carefully selecting the reaction solvent (e.g., polar aprotic for O-alkylation vs. protic for N-alkylation), chemists can selectively functionalize the oxygen or nitrogen atom. This capability is particularly valuable for generating diverse compound libraries for biological screening from a single procurement, maximizing the research value of the chemical stock [5].

Heteroaryl Coupling Catalyst Development

Given that bromopyridines as a class are known to be more reactive than bromothiophenes or bromofurans in certain Suzuki coupling systems, 5-bromo-2-hydroxypyridine serves as a challenging and relevant model substrate for developing and benchmarking new palladium catalysts and ligands [6]. Its moderate lipophilicity (XLogP3 = 0.6) also makes it suitable for testing catalytic systems in both organic and aqueous media [7]. This application is critical for industrial and academic groups focused on advancing the efficiency of cross-coupling methodologies for nitrogen-containing heterocycles.

Application
Selection Property
Validation Focus
Polysubstituted pyridine synthesis (Suzuki)
Chemoselective bromide reactivity
Cross-coupling yield and regioselectivity
HPPD inhibitor SAR studies
Moderate target engagement (HPPD)
Enzyme inhibition assay and activity improvement
Divergent O-/N-functionalization
Solvent-tunable tautomer equilibrium
Regioselective alkylation protocols
Heteroaryl coupling catalyst development
Higher reactivity vs. thiophene/furan halides
Catalytic turnover and substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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